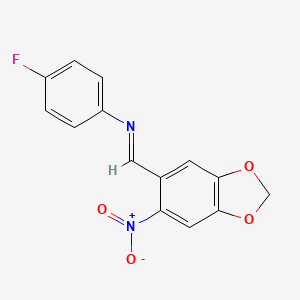
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is an organic compound that features a fluorine atom, a methylenedioxy group, and a nitrobenzylidene moiety
Preparation Methods
The synthesis of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline typically involves the condensation of 4-fluoroaniline with 4,5-(methylenedioxy)-2-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylenedioxy group may also contribute to its activity by stabilizing the compound or enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar compounds include:
4-Fluoroaniline: A simpler analog with a fluorine atom and an amino group.
2-Fluoro-4-methylaniline: Another fluorinated aniline derivative with a methyl group.
Compared to these compounds, 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is unique due to the presence of the methylenedioxy and nitrobenzylidene groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
198879-87-7 |
|---|---|
Molecular Formula |
C14H9FN2O4 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H9FN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2 |
InChI Key |
CKUWGMVUVUBUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















